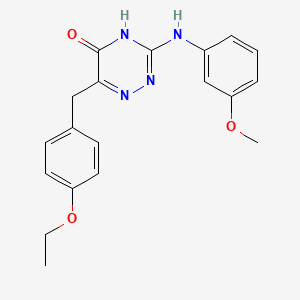

6-(4-ethoxybenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one

Description

Properties

IUPAC Name |

6-[(4-ethoxyphenyl)methyl]-3-(3-methoxyanilino)-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c1-3-26-15-9-7-13(8-10-15)11-17-18(24)21-19(23-22-17)20-14-5-4-6-16(12-14)25-2/h4-10,12H,3,11H2,1-2H3,(H2,20,21,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMCPHHKHYQARY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC(=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethoxybenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one typically involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as amidines and nitriles, under acidic or basic conditions.

Introduction of the Ethoxybenzyl Group: The ethoxybenzyl group can be introduced through a nucleophilic substitution reaction, where an ethoxybenzyl halide reacts with the triazine ring.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through an amination reaction, where a methoxyphenylamine reacts with the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(4-ethoxybenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.

Substitution: Halides, amines, alcohols; typically carried out in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

6-(4-ethoxybenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-ethoxybenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Antimicrobial Triazinones

Key Compounds:

- Compound 20b: 4-((4-Fluorobenzylidene)amino)-3-mercapto-6-(trifluoromethyl)-1,2,4-triazin-5(4H)-one ()

- Compound 20a: 4-(Ethylideneamino)-3-mercapto-6-(trifluoromethyl)-1,2,4-triazin-5(4H)-one ()

- Target Compound: 6-(4-Ethoxybenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one

Analysis :

- The fluoro group in 20b enhances antibacterial and antibiofilm activity, while chloro/trifluoromethyl groups improve antifungal action .

- The target compound’s 4-ethoxybenzyl group introduces bulkier hydrophobic substituents compared to 20b’s fluorobenzylidene, which may reduce antibacterial potency but improve membrane penetration for other applications.

Herbicidal Triazinones

Key Compounds:

- Metribuzin: 4-Amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one ()

- Isomethiozin: 6-tert-Butyl-4-isobutylideneamino-3-methylthio-1,2,4-triazin-5(4H)-one ()

Analysis :

- Metribuzin’s tert-butyl and methylthio groups contribute to its high solubility and herbicidal action. The target compound’s aryl ethers (ethoxy, methoxy) may redirect activity toward non-photosynthetic targets, such as enzyme inhibition or receptor modulation.

Anticancer Triazinones

Key Compounds:

- Compound 12: 4-Amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one ()

- Compound 18 : Thiadiazolotriazine derivative ()

Analysis :

- Compound 12’s thienyl vinyl and hydroxypropylthio groups enhance anticancer activity via DNA intercalation or kinase inhibition. The target compound’s methoxyphenylamino group could mimic kinase-targeting motifs seen in tyrosine kinase inhibitors.

Physicochemical and Spectral Comparisons

Spectral Data

Solubility and LogP Predictions

- The 4-ethoxybenzyl and 3-methoxyphenyl groups in the target compound likely increase logP (>3), suggesting higher lipophilicity than metribuzin (logP ~1.8). This may limit water solubility but improve blood-brain barrier penetration.

Biological Activity

6-(4-ethoxybenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a triazine core, which is known for its diverse biological activities. The structure can be represented as follows:

This formula indicates the presence of functional groups that may contribute to its biological activity.

Research indicates that compounds with a triazine core often exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Many triazine derivatives act as inhibitors of key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Certain derivatives have been shown to promote programmed cell death in cancer cells.

- Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals, thus reducing oxidative stress in cells.

Anticancer Activity

A significant body of research has focused on the anticancer properties of triazine derivatives. The following table summarizes key findings regarding the anticancer activity of this compound:

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental settings:

- Study on Lung Cancer Cells : A study demonstrated that treatment with this compound resulted in significant inhibition of A549 cell proliferation with an IC50 value of 15.83 µM. The mechanism was attributed to the inhibition of the PI3K/mTOR signaling pathway, which is crucial for cancer cell survival and growth .

- Breast Cancer Research : In another study involving MCF-7 cells, the compound exhibited an IC50 value of 16.32 µM and was found to induce apoptosis through caspase activation pathways. This suggests a potential role in therapeutic strategies against breast cancer .

- Cervical Cancer Treatment : HeLa cells treated with this compound showed reduced viability and increased apoptotic markers compared to control groups, indicating its potential as a cervical cancer treatment option .

Q & A

Q. What statistical models are appropriate for dose-response relationships in heterogeneous cell populations?

- Answer :

- Four-parameter logistic regression (Hill slope, EC₅₀) for sigmoidal curves.

- Bootstrapping (≥1000 iterations) to estimate confidence intervals.

- ANOVA with Tukey’s post-hoc test for multi-group comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.